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Compound of Interest

Compound Name: Antimony triethoxide

Cat. No.: B078292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and

characterization of triethoxyantimony (Sb(OCH₂CH₃)₃), also known as antimony(III) ethoxide.

This organometallic compound serves as a valuable precursor and catalyst in various chemical

transformations and materials science applications. This document outlines detailed

experimental protocols, summarizes key quantitative data, and describes analytical methods

for purity assessment, tailored for professionals in research and development.

Synthesis of Triethoxyantimony
Triethoxyantimony can be synthesized through several routes, primarily from antimony(III)

chloride (SbCl₃) or antimony(III) oxide (Sb₂O₃). The most common and effective laboratory-

scale method involves the reaction of antimony(III) chloride with an alkoxide source, such as

sodium ethoxide, or with ethanol in the presence of a base to neutralize the hydrochloric acid

byproduct.

Synthesis from Antimony(III) Chloride and Sodium
Ethoxide
This method relies on a salt metathesis reaction, where the chloride ligands on antimony are

exchanged for ethoxide groups. The reaction is typically carried out in an anhydrous solvent to

prevent hydrolysis of the reactants and products.
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Experimental Protocol:

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux

condenser, a mechanical stirrer, and a dropping funnel, dissolve 23 g (1.0 mol) of sodium

metal in 500 mL of absolute ethanol. The reaction is highly exothermic and produces

hydrogen gas; therefore, it must be conducted in a well-ventilated fume hood with

appropriate safety precautions. The dissolution is complete when all the sodium has reacted.

Reaction with Antimony(III) Chloride: Cool the freshly prepared sodium ethoxide solution to

0-5 °C in an ice bath. While stirring vigorously, slowly add a solution of 75.9 g (0.33 mol) of

antimony(III) chloride dissolved in 200 mL of anhydrous diethyl ether or toluene from the

dropping funnel. The addition rate should be controlled to maintain the reaction temperature

below 10 °C.

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture

to warm to room temperature and stir for an additional 2-3 hours. A white precipitate of

sodium chloride will form.

Isolation of the Product: Filter the reaction mixture under an inert atmosphere (e.g., nitrogen

or argon) to remove the sodium chloride precipitate. Wash the precipitate with two 50 mL

portions of anhydrous diethyl ether or toluene to ensure complete recovery of the product.

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced

pressure using a rotary evaporator. The resulting crude triethoxyantimony is a colorless to

pale yellow liquid.

Reactant/Prod
uct

Molecular
Formula

Molar Mass (
g/mol )

Moles Mass (g)

Antimony(III)

Chloride
SbCl₃ 228.13 0.33 75.9

Sodium Na 22.99 1.0 23.0

Ethanol C₂H₅OH 46.07 - 500 mL

Triethoxyantimon

y
Sb(OCH₂CH₃)₃ 256.94 -

Theoretical Yield:

84.8 g
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Table 1: Stoichiometry for the synthesis of triethoxyantimony from antimony(III) chloride and

sodium ethoxide.

Synthesis from Antimony(III) Chloride and Ethanol with
a Base
An alternative method involves the direct reaction of antimony(III) chloride with ethanol in the

presence of a base, such as ammonia or a tertiary amine (e.g., triethylamine), to neutralize the

HCl formed during the reaction.[1]

Experimental Protocol:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a gas inlet/outlet, dissolve 75.9 g (0.33 mol) of antimony(III) chloride in

500 mL of a dry, inert solvent such as toluene or hexane.

Addition of Ethanol: Slowly add 46.1 g (1.0 mol) of absolute ethanol from the dropping funnel

while stirring the mixture.

Introduction of Base: Cool the reaction mixture to 0-5 °C. Bubble anhydrous ammonia gas

through the solution or slowly add 101 g (1.0 mol) of triethylamine. The base will react with

the generated HCl to form ammonium chloride or triethylammonium chloride, which

precipitates from the solution.

Reaction Completion and Isolation: After the addition of the base is complete, stir the

reaction mixture at room temperature for 2-3 hours. Filter the mixture under an inert

atmosphere to remove the salt precipitate.

Solvent Removal: Remove the solvent from the filtrate by distillation or under reduced

pressure to obtain crude triethoxyantimony.
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Reactant/Prod
uct

Molecular
Formula

Molar Mass (
g/mol )

Moles
Mass (g) /
Volume (mL)

Antimony(III)

Chloride
SbCl₃ 228.13 0.33 75.9 g

Ethanol C₂H₅OH 46.07 1.0 46.1 g (58.4 mL)

Ammonia NH₃ 17.03 ~1.0 -

Triethoxyantimon

y
Sb(OCH₂CH₃)₃ 256.94 -

Theoretical Yield:

84.8 g

Table 2: Stoichiometry for the synthesis of triethoxyantimony from antimony(III) chloride and

ethanol with a base.

Purification of Triethoxyantimony
Crude triethoxyantimony is typically purified by vacuum distillation to remove any remaining

solvent, unreacted starting materials, and byproducts. Due to its moisture sensitivity, all

purification steps should be conducted under anhydrous conditions.

Experimental Protocol: Vacuum Distillation

Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. The

apparatus should include a round-bottom flask for the crude product, a short-path distillation

head, a condenser, and a receiving flask. It is crucial to use a vacuum pump capable of

reaching the required pressure.

Distillation: Transfer the crude triethoxyantimony to the distillation flask. Apply a vacuum and

gently heat the flask using a heating mantle or an oil bath.

Fraction Collection: Collect the fraction that distills at the appropriate boiling point and

pressure. Triethoxyantimony has a reported boiling point of 95 °C at 11 mmHg and 71-73 °C

at 0.5 Torr.[2][3] It is advisable to collect a small forerun and then the main fraction in a

separate, pre-weighed receiving flask.
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Storage: The purified triethoxyantimony should be stored under an inert atmosphere (e.g., in

a sealed ampoule or a Schlenk flask) to prevent decomposition due to moisture.

Property Value

Boiling Point 95 °C @ 11 mmHg[2]

Boiling Point 71-73 °C @ 0.5 Torr[3]

Density 1.513 g/mL at 25 °C

Refractive Index (n20/D) 1.495

Table 3: Physical properties of triethoxyantimony.

Analytical Characterization and Purity Assessment
The identity and purity of the synthesized triethoxyantimony should be confirmed using various

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of

triethoxyantimony.

¹H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the

methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) of the ethoxy groups.

The integration of these signals should be in a 2:3 ratio.

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for the

methylene carbon and one for the methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic functional groups present in

triethoxyantimony. The spectrum should display strong absorption bands corresponding to C-H

and C-O stretching vibrations of the ethoxy groups. The absence of a broad O-H stretching

band (around 3200-3600 cm⁻¹) would indicate the absence of ethanol and water, confirming

the purity of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed to assess the purity of the distilled triethoxyantimony and to identify

any volatile impurities. The gas chromatogram should show a single major peak corresponding

to triethoxyantimony. The mass spectrum will provide information about the molecular weight

and fragmentation pattern of the compound, further confirming its identity.

Visualizing the Workflow
The general workflow for the synthesis and purification of triethoxyantimony can be visualized

as follows:

Synthesis Purification

Analysis

Antimony(III) Chloride
+ Sodium Ethoxide/Ethanol & Base Salt Metathesis / Neutralization Crude Triethoxyantimony

+ Salt Byproduct Filtration Solvent Removal
(Rotary Evaporation) Vacuum Distillation Purified Triethoxyantimony

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

GC-MS

Click to download full resolution via product page

Synthesis, Purification, and Analysis Workflow

Safety Considerations
Antimony Compounds: Antimony and its compounds are toxic. Handle antimony(III) chloride

and triethoxyantimony in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat.
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Sodium Metal: Sodium reacts violently with water. Handle with care under anhydrous

conditions.

Anhydrous Solvents: Diethyl ether is extremely flammable. Toluene and hexane are

flammable. Work in a fume hood away from ignition sources.

Vacuum Distillation: Ensure that the glassware used for vacuum distillation is free of cracks

or defects to prevent implosion. Use a safety shield.

This guide provides a detailed framework for the synthesis and purification of

triethoxyantimony. Researchers should always consult relevant safety data sheets (SDS) and

perform a thorough risk assessment before carrying out any of the described procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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